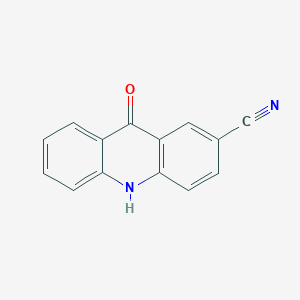
9-Oxo-9,10-dihydroacridine-2-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-Oxo-9,10-dihydroacridine-2-carbonitrile is a chemical compound with the molecular formula C14H8N2O It is a derivative of acridine, a nitrogen-containing heterocyclic compound
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 9-Oxo-9,10-dihydroacridine-2-carbonitrile typically involves the reaction of anthranilic acids with methyl 2-iodobenzoates under anhydrous conditions. This reaction yields 2-(2-methoxycarbonylphenyl)anthranilic acids, which are precursors for the synthesis of substituted 9-oxo-9,10-dihydroxyacridine-4-carboxylic acids .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis methods used in research laboratories can be scaled up for industrial production with appropriate modifications to reaction conditions and equipment.
Analyse Des Réactions Chimiques
Types of Reactions
9-Oxo-9,10-dihydroacridine-2-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can yield various reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and specific solvents to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield acridone derivatives, while reduction reactions can produce dihydroacridine derivatives.
Applications De Recherche Scientifique
9-Oxo-9,10-dihydroacridine-2-carbonitrile has several scientific research applications:
Mécanisme D'action
The mechanism of action of 9-Oxo-9,10-dihydroacridine-2-carbonitrile involves its interaction with molecular targets in bacterial cells. It promotes the polymerization of FtsZ, a protein essential for bacterial cell division, thereby disrupting the formation of the Z-ring at the division site. This interruption leads to the inhibition of bacterial cell division and ultimately causes cell death .
Comparaison Avec Des Composés Similaires
Similar Compounds
9-Oxo-9,10-dihydroacridine-4-carboxylic acid: This compound is similar in structure but has a carboxylic acid group instead of a carbonitrile group.
2-Acridinecarbonitrile, 9,10-dihydro-9-oxo-: This compound is another derivative of acridine with similar properties.
Uniqueness
9-Oxo-9,10-dihydroacridine-2-carbonitrile is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its carbonitrile group allows for unique substitution reactions, and its antibacterial properties make it a valuable compound for medicinal research.
Propriétés
Formule moléculaire |
C14H8N2O |
|---|---|
Poids moléculaire |
220.23 g/mol |
Nom IUPAC |
9-oxo-10H-acridine-2-carbonitrile |
InChI |
InChI=1S/C14H8N2O/c15-8-9-5-6-13-11(7-9)14(17)10-3-1-2-4-12(10)16-13/h1-7H,(H,16,17) |
Clé InChI |
LUTHHRSGKCTCQV-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(=O)C3=C(N2)C=CC(=C3)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















